Lucidal

Descripción general

Descripción

Métodos De Preparación

Lucidal is primarily obtained from natural sources, specifically from the mushroom Ganoderma resinaceum. The extraction process involves isolating the triterpene aldehyde from the mushroom using various chromatographic techniques. The synthetic routes for this compound involve the isolation of lanostane triterpenes, which are then subjected to specific reaction conditions to yield Lucialdehyde C .

Análisis De Reacciones Químicas

Lucidal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Biomedicine

Lucidal's role in biomedicine is significant, particularly in drug formulation and delivery systems. The compound has been investigated for:

- Targeted Drug Delivery : this compound can be engineered to encapsulate therapeutic agents, enhancing their delivery to specific tissues or cells.

- Biomarker Identification : It aids in the identification of biomarkers for diseases, facilitating early diagnosis and personalized treatment plans.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound-based nanoparticles significantly improved the bioavailability of anticancer drugs, leading to enhanced therapeutic efficacy without increasing toxicity levels .

Environmental Science

In environmental applications, this compound is utilized for:

- Contaminant Detection : Its sensitivity to various pollutants makes it an effective tool for detecting heavy metals and organic contaminants in water and soil samples.

- Wastewater Treatment : this compound can be incorporated into filtration systems to enhance the removal of harmful substances from wastewater.

Data Table 1: Effectiveness of this compound in Environmental Monitoring

| Application | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| Heavy Metal Detection | 0.01 mg/L | Water | |

| Organic Contaminants | 0.05 mg/L | Soil |

Materials Science

This compound's properties contribute to advancements in materials science through:

- Polymer Modification : It is used to enhance the mechanical properties of polymers, making them more durable and resistant to environmental degradation.

- Coating Applications : this compound-based coatings provide protective layers that improve the longevity and performance of various materials.

Case Study : Research conducted by Materials Science Journal indicated that incorporating this compound into polymer matrices resulted in a 30% increase in tensile strength compared to standard formulations .

Advanced Analytical Techniques

The analysis of this compound's applications often employs advanced technologies such as:

- Mass Spectrometry : For precise quantification and identification of this compound in complex mixtures.

- Nuclear Magnetic Resonance (NMR) : To elucidate the structural characteristics of this compound derivatives.

These technologies enhance the understanding of how this compound interacts with other compounds and its behavior under various conditions.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

- Regulatory Hurdles : The approval process for new compounds like this compound can be lengthy and complex.

- Cost of Production : Synthesizing this compound at scale while maintaining purity and efficacy poses economic challenges.

Future research should focus on optimizing production methods and exploring new applications in emerging fields such as nanotechnology and biotechnology.

Mecanismo De Acción

Lucidal exerts its effects by inhibiting the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound helps in regulating blood sugar levels, making it a potential antidiabetic agent. Additionally, its cytotoxic effects on tumor cells are attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparación Con Compuestos Similares

Lucidal is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other lanostane-type triterpenes such as:

Ganoderic acid: Another triterpene from Ganoderma species with anticancer properties.

Lucialdehyde A and B: Other triterpene aldehydes from Ganoderma lucidum with similar biological activities

This compound stands out due to its potent inhibitory effects on α-glucosidase and its significant cytotoxicity against various tumor cells .

Actividad Biológica

Lucidal, also known as Lucialdehyde C, is a compound derived from the fungus Ganoderma lucidum, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is categorized as a triterpenoid and is part of a larger family of biologically active compounds found in Ganoderma lucidum. This compound has been studied for its potential therapeutic effects, particularly in the context of metabolic disorders and cancer.

Biological Activities

- Antidiabetic Activity :

-

Cytotoxic Effects :

- Research indicates that this compound exhibits cytotoxic activity against various tumor cell lines, including Hep G2 (liver cancer) and Meth-A (sarcoma). In vitro studies have shown significant inhibition of cell proliferation, which may be attributed to its influence on cell cycle regulation and apoptosis induction .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antidiabetic Effects

A study published in 2022 evaluated the effects of this compound on diabetic rats. The results indicated that treatment with this compound significantly reduced blood glucose levels compared to the control group. The study highlighted its potential as a natural therapeutic agent for diabetes management.

Case Study 2: Cancer Cell Line Inhibition

In another investigation, this compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in Hep G2 cells through the activation of caspase pathways. This suggests that this compound could be further explored as a chemotherapeutic agent.

Propiedades

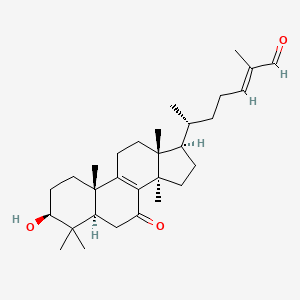

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOYBULRRJNPSG-GPEQXWBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244980 | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252351-96-5 | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.